molecular formula C23H18N4O3S B2641832 N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide CAS No. 1226444-52-5

N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide

Cat. No.: B2641832
CAS No.: 1226444-52-5
M. Wt: 430.48
InChI Key: RAVZTHCZWYWOAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. The “cyclopentyl” part suggests a cyclopentane moiety (a ring of five carbon atoms) in the structure. The “isopropyl” and “methyl” parts refer to isopropyl (CH(CH3)2) and methyl (CH3) groups, respectively. The “dihydropyrido[2,3-b]pyrazine” part suggests a pyridopyrazine structure, which is a bicyclic compound made up of a pyridine ring and a pyrazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Without specific information, it’s hard to detail the exact synthesis process. Typically, it might involve reactions like nucleophilic substitution, reduction, and cyclization .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in the molecule. This usually requires techniques like X-ray crystallography or NMR spectroscopy. The molecule likely has a complex 3D structure due to the presence of the rings .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The functional groups present in the molecule (like the amide and the rings) would largely determine its reactivity .


Physical and Chemical Properties Analysis

This would involve studying properties like solubility, melting point, boiling point, stability, etc. These properties can often be predicted based on the structure of the molecule .

Scientific Research Applications

Metabolic Pathways and Biotransformation

N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide is involved in complex metabolic pathways, with studies showing its transformation and interactions within the human body. For example, GSK1322322, a structurally related compound, showed low plasma clearance and almost complete absorption after oral administration, with glucuronidation being a major pathway in humans. The presence of an O-glucuronide of GSK1322322 (M9) circulating at levels between 10% and 15% of plasma radioactivity highlighted its pharmacological inactivity, showcasing the compound's metabolic transformation and excretion patterns (Mamaril-Fishman et al., 2014).

Therapeutic Applications and Effects

The chemical structure of this compound suggests potential therapeutic effects, akin to other complex molecules. For instance, LY2452473, a selective androgen receptor modulator with a similar intricate structure, showed rapid absorption and slow clearance in humans. It underwent multiple metabolic pathways, indicating a broad spectrum of potential therapeutic applications and metabolic interactions (Yi et al., 2012).

Environmental and Diagnostic Relevance

Compounds with complex structures like this compound also have implications in environmental studies and diagnostic applications. For example, environmental exposure studies to organophosphorus and pyrethroid pesticides involved detailed analysis of urinary metabolites, highlighting the importance of such compounds in assessing environmental exposure and health impacts (Babina et al., 2012). Similarly, the study of urinary excretion of volatile organic compounds in autistic children compared with healthy controls involved analyzing compounds with complex structures, indicating their significance in developing potential biomarkers for autism spectrum disorders (Cozzolino et al., 2014).

Mechanism of Action

If this compound has biological activity, the mechanism of action would refer to how it interacts with biological systems. This could involve binding to certain proteins, disrupting cellular processes, etc .

Safety and Hazards

The safety and hazards of the compound would depend on its reactivity and its biological activity. For example, if it’s highly reactive or toxic, it could be dangerous to handle .

Future Directions

Future research could involve synthesizing derivatives of the compound (molecules with similar structures) to see if they have improved properties. If the compound has biological activity, it could be studied as a potential drug .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide involves the condensation of 2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylic acid with cyclopentylamine, followed by N-alkylation with isopropyl iodide and subsequent acylation with acetic anhydride.", "Starting Materials": [ "2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylic acid", "cyclopentylamine", "isopropyl iodide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as EDC or DCC to form N-cyclopentyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide.", "Step 2: N-alkylation of N-cyclopentyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide with isopropyl iodide in the presence of a base such as potassium carbonate or sodium hydride to form N-cyclopentyl-4-isopropyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide.", "Step 3: Acylation of N-cyclopentyl-4-isopropyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1-carboxamide with acetic anhydride in the presence of a base such as pyridine or triethylamine to form N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide." ] }

CAS No.

1226444-52-5

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-7-3-5-9-16(14)21-24-19(30-25-21)13-26-18-11-12-31-20(18)22(28)27(23(26)29)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3

InChI Key

RAVZTHCZWYWOAA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4

solubility

not available

Origin of Product

United States

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